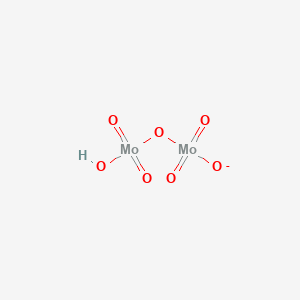
1-(11Z-eicosenoyl)-2-(5Z,8Z,11Z,14Z-eicosatetraenoyl)-sn-glycerol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
DG(20:1(11Z)/20:4(5Z, 8Z, 11Z, 14Z)/0:0)[iso2], also known as diacylglycerol or DG(20:1/20:4), belongs to the class of organic compounds known as 1, 2-diacylglycerols. These are diacylglycerols containing a glycerol acylated at positions 1 and 2. Thus, DG(20:1(11Z)/20:4(5Z, 8Z, 11Z, 14Z)/0:0)[iso2] is considered to be a diradylglycerol lipid molecule. DG(20:1(11Z)/20:4(5Z, 8Z, 11Z, 14Z)/0:0)[iso2] is considered to be a practically insoluble (in water) and relatively neutral molecule. DG(20:1(11Z)/20:4(5Z, 8Z, 11Z, 14Z)/0:0)[iso2] has been found throughout all human tissues. Within the cell, DG(20:1(11Z)/20:4(5Z, 8Z, 11Z, 14Z)/0:0)[iso2] is primarily located in the membrane (predicted from logP). In humans, DG(20:1(11Z)/20:4(5Z, 8Z, 11Z, 14Z)/0:0)[iso2] is involved in phosphatidylcholine biosynthesis PC(20:1(11Z)/20:4(5Z, 8Z, 11Z, 14Z)) pathway and phosphatidylethanolamine biosynthesis pe(20:1(11Z)/20:4(5Z, 8Z, 11Z, 14Z)) pathway. DG(20:1(11Z)/20:4(5Z, 8Z, 11Z, 14Z)/0:0)[iso2] is also involved in several metabolic disorders, some of which include de novo triacylglycerol biosynthesis TG(20:1(11Z)/20:4(5Z, 8Z, 11Z, 14Z)/22:1(13Z)) pathway, de novo triacylglycerol biosynthesis TG(20:1(11Z)/20:4(5Z, 8Z, 11Z, 14Z)/18:3(6Z, 9Z, 12Z)) pathway, de novo triacylglycerol biosynthesis TG(20:1(11Z)/20:4(5Z, 8Z, 11Z, 14Z)/20:1(11Z)) pathway, and de novo triacylglycerol biosynthesis TG(20:1(11Z)/20:4(5Z, 8Z, 11Z, 14Z)/20:2(11Z, 14Z)) pathway.
1-(11Z-eicosenoyl)-2-(5Z,8Z,11Z,14Z-eicosatetraenoyl)-sn-glycerol is a diacylglycerol 40:5.
Scientific Research Applications
Interaction with Cannabinoid Receptors and Enzymes
1-(11Z-eicosenoyl)-2-(5Z,8Z,11Z,14Z-eicosatetraenoyl)-sn-glycerol, related to endocannabinoids like anandamide (AEA) and 2-arachidonoylglycerol (2-AG), shows interactions with cannabinoid receptors, membrane transporter proteins, and fatty acid amide hydrolase (FAAH). These interactions, as studied by van der Stelt et al. (2002), involve the flexibility of the acyl chain being restricted, affecting the binding potency and selectivity to CB(1) and CB(2) receptors. This research provides insight into the structural requirements for the interaction of endocannabinoids with their targets (van der Stelt et al., 2002).
Role in Anti-inflammatory and Neuromodulatory Functions
Gachet and Gertsch (2016) highlight the role of arachidonic acid (a component of 1-(11Z-eicosenoyl)-2-(5Z,8Z,11Z,14Z-eicosatetraenoyl)-sn-glycerol) as a precursor of biologically active lipid mediators, including endocannabinoids. These endocannabinoids, such as 2-AG and AEA, have shown prominent anti-inflammatory and neuromodulatory effects in several studies, indicating their importance in maintaining homeostasis in mammalian systems (Gachet & Gertsch, 2016).
Identification and Analysis in Marine Algae
Research by Young Hwan Kim et al. (2007) and T. Imbs et al. (2013) on brown algae Sargassum thunbergii and Fucus evanescens, respectively, led to the identification of related monogalactosyl diacylglycerols (MGDGs). These studies highlight the presence and potential biological activities of such compounds in marine ecosystems, contributing to our understanding of marine biochemistry and the potential exploitation of these resources for biotechnological applications (Young Hwan Kim et al., 2007); (Imbs et al., 2013).
Structure-Activity Relationship Studies
The study of analogues of 2-AG, including those with similar structures to 1-(11Z-eicosenoyl)-2-(5Z,8Z,11Z,14Z-eicosatetraenoyl)-sn-glycerol, has contributed to understanding the structure-activity relationships in the inhibition of monoacylglycerol lipase and FAAH. This research, as demonstrated by J. A. Cisneros et al. (2007), aids in the development of potential therapeutic agents targeting these pathways (Cisneros et al., 2007).
Insights into Biosynthesis and Metabolism
Research by P. Venter et al. (1997) and A. Prabhune et al. (2007) provides insights into the biosynthesis and metabolism of related compounds in yeast and microorganisms. These studies offer valuable information on the enzymatic processes involved in the production and transformation of fatty acids, which could have implications in biotechnological applications and the understanding of lipid metabolism (Venter et al., 1997); (Prabhune et al., 2007).
Antimicrobial and Algicidal Properties
The study by Shotaro Hirao et al. (2012) on the brown alga Ishige sinicola revealed glycerolipids with moderate-to-high algicidal activity against red tide microalgae. Such findings expand our understanding of natural antimicrobial and algicidal compounds in marine organisms, which could have significant implications for environmental and pharmaceutical research (Hirao et al., 2012).
properties
Product Name |
1-(11Z-eicosenoyl)-2-(5Z,8Z,11Z,14Z-eicosatetraenoyl)-sn-glycerol |
|---|---|
Molecular Formula |
C43H74O5 |
Molecular Weight |
671 g/mol |
IUPAC Name |
[(2S)-3-hydroxy-2-[(5Z,8Z,11Z,14Z)-icosa-5,8,11,14-tetraenoyl]oxypropyl] (Z)-icos-11-enoate |
InChI |
InChI=1S/C43H74O5/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-35-37-42(45)47-40-41(39-44)48-43(46)38-36-34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h12,14,17-20,24,26,30,32,41,44H,3-11,13,15-16,21-23,25,27-29,31,33-40H2,1-2H3/b14-12-,19-17-,20-18-,26-24-,32-30-/t41-/m0/s1 |
InChI Key |
NSVJKGBXOPSAKL-XZUVHLGKSA-N |
Isomeric SMILES |
CCCCCCCC/C=C\CCCCCCCCCC(=O)OC[C@H](CO)OC(=O)CCC/C=C\C/C=C\C/C=C\C/C=C\CCCCC |
Canonical SMILES |
CCCCCCCCC=CCCCCCCCCCC(=O)OCC(CO)OC(=O)CCCC=CCC=CCC=CCC=CCCCCC |
physical_description |
Solid |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![N-[2-methyl-5-(2-oxazolo[4,5-b]pyridinyl)phenyl]-2-phenoxyacetamide](/img/structure/B1241849.png)
![5-methyl-4-phenyl-2-[(2E)-2-(thiophen-2-ylmethylidene)hydrazinyl]-1,3-thiazole](/img/structure/B1241851.png)
![7-[4-(4-Aminophenyl)sulfonylpiperazin-1-yl]-1-cyclopropyl-6-fluoro-4-oxoquinoline-3-carboxylic acid](/img/structure/B1241853.png)

![n-[3-(4-Morpholino)propyl]-n-methyl-2-hydroxy-5-iodo-3-methylbenzylamine](/img/structure/B1241859.png)

![1-[4-Amino-5-chloro-2-(3,5-dimethoxybenzyloxy)phenyl]-5-(1-piperidinyl)-1-pentanone](/img/structure/B1241864.png)



![TG(16:1(9Z)/18:1(9Z)/20:1(11Z))[iso6]](/img/structure/B1241871.png)
![TG(16:1(9Z)/18:0/20:4(5Z,8Z,11Z,14Z))[iso6]](/img/structure/B1241872.png)